molecular formula C17H22Cl2N2O B1493915 1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride CAS No. 1187930-93-3

1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride

Cat. No.: B1493915
CAS No.: 1187930-93-3
M. Wt: 341.3 g/mol
InChI Key: KKYBKJLXPHAWOQ-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride is a high-purity chemical compound supplied for research and development purposes. With the CAS Number 96221-84-0 and a molecular formula of C17H22Cl2N2O, this piperazine derivative has a molecular weight of 341.28 g/mol . Piperazine-based compounds are of significant interest in medicinal chemistry due to their broad pharmacological potential; they are frequently investigated as key scaffolds in the development of novel therapeutic agents for a variety of conditions . The dihydrochloride salt form offers enhanced stability and solubility for experimental applications. This product is provided exclusively for laboratory research use in fields such as pharmaceutical development, analytical testing, and chemical synthesis. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

1-(2-phenylmethoxyphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.2ClH/c1-2-6-15(7-3-1)14-20-17-9-5-4-8-16(17)19-12-10-18-11-13-19;;/h1-9,18H,10-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYBKJLXPHAWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2OCC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride, also known by its CAS number 1187930-93-3, is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a benzyloxy group attached to the phenyl ring of the piperazine structure, which may influence its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C17H20N2OC_{17}H_{20}N_2O with a molecular weight of approximately 284.36 g/mol. The compound features a piperazine ring, which is known for its role in numerous pharmacologically active compounds.

PropertyValue
Molecular FormulaC17H20N2O
Molecular Weight284.36 g/mol
CAS Number1187930-93-3
SolubilitySoluble in water

Pharmacological Profile

Research indicates that piperazine derivatives, including this compound, exhibit a broad spectrum of biological activities such as:

  • Antidepressant Effects : Piperazine derivatives have shown potential as antidepressants due to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
  • Anticancer Activity : Some studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving inhibition of tumor growth or induction of apoptosis in cancer cells .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, with evidence indicating it can inhibit pro-inflammatory cytokines and enzymes like COX-2 .

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various receptors and enzymes in the central nervous system and peripheral tissues.

Case Studies and Research Findings

  • Antidepressant Activity : A study demonstrated that derivatives similar to this compound exhibited significant antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders .
  • Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including A549 (lung cancer) and COLO-205 (colon cancer), indicating its potential as an anticancer agent .
  • Anti-inflammatory Studies : Research highlighted that compounds related to this compound significantly reduced edema in animal models, demonstrating anti-inflammatory effects comparable to established drugs like indomethacin .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantSignificant reduction in depressive behavior in models
AnticancerInhibition of A549 and COLO-205 cell lines
Anti-inflammatoryReduction in paw edema

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Ortho vs. Para Substitution : The ortho-benzyloxy group in the target compound may sterically hinder receptor interactions compared to para-substituted analogs like 4-MeOPP, which show higher serotonin receptor (5-HT1A/1B) activity .

Pharmacological and Receptor Activity

Serotonin Receptor Interactions

  • 1-(2-Methoxyphenyl)piperazine : Acts as a 5-HT1B agonist, modulating sympathetic nerve discharge (SND) with variable effects on blood pressure and heart rate .
  • 3-TFMPP : Exhibits mixed 5-HT1B/2C agonist activity, used in studies of anxiety and addiction .

Sigma-1 Receptor Agonism

  • The target compound lacks the dimethoxyphenethyl and phenylpropyl chains critical for sigma-1 selectivity.

Antihistamine Activity

  • Hydroxyzine Dihydrochloride: Blocks histamine H₁ receptors via its benzhydryl-piperazine structure .

Preparation Methods

Nucleophilic Substitution of Piperazine with 2-(Benzyloxy)phenyl Halide

A common approach involves reacting piperazine with a halogenated 2-(benzyloxy)phenyl derivative (e.g., 2-(benzyloxy)phenyl chloride or bromide). The nucleophilic nitrogen of piperazine attacks the electrophilic carbon bearing the halogen, leading to substitution and formation of the target compound.

  • Reaction conditions:
    • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
    • Temperature: Typically 50–130 °C, optimized to balance reaction rate and side reactions.
    • Base: Sometimes an organic base like triethylamine or inorganic bases such as potassium carbonate are used to neutralize the released halogen acid.
  • Post-reaction treatment:
    • The crude product is purified by recrystallization or chromatography.
    • The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in an organic solvent such as ethyl acetate or methanol.

This method is supported by analogous piperazine derivative syntheses documented in patent literature and research articles, which emphasize the use of aprotic solvents and controlled temperature to maximize yield and purity.

Stepwise Synthesis via Protection and Deprotection

Another approach involves:

  • Protecting the phenol group in 2-hydroxyphenylpiperazine by benzylation to form the benzyloxy group.
  • Subsequent reaction with piperazine or substituted piperazine.
  • Final deprotection or salt formation steps.

This method allows selective functionalization and control over substitution patterns, minimizing side reactions.

Representative Reaction Scheme and Conditions

Step Reagents/Conditions Description Yield (%)
1. Benzylation 2-Hydroxyphenyl halide + benzyl bromide, base (K2CO3), DMF, 80 °C Formation of 2-(benzyloxy)phenyl halide intermediate 75–85%
2. Nucleophilic substitution Piperazine, 2-(benzyloxy)phenyl halide, DMF, 100 °C, base Piperazine substitution to form target amine 70–90%
3. Salt formation HCl gas or 1N HCl in ethyl acetate or methanol, room temperature Formation of dihydrochloride salt Quantitative

Specific Research Findings and Optimization

  • Solvent choice: Aprotic solvents like DMF and DMSO improve nucleophilicity and solubility of reactants, enhancing reaction efficiency.
  • Temperature control: Maintaining reaction temperature between 50–130 °C prevents decomposition of sensitive intermediates and favors high conversion rates.
  • Base selection: Use of inorganic bases such as potassium carbonate or organic bases like triethylamine neutralizes acid byproducts and shifts equilibrium toward product formation.
  • Salt formation: Treatment with HCl in organic solvents yields the dihydrochloride salt as a stable, crystalline solid, facilitating isolation and purification.

Comparative Analysis of Methods

Method Advantages Disadvantages
Direct nucleophilic substitution Simple, fewer steps, high yield Requires pure halide intermediate, potential side reactions
Protection-deprotection approach Better selectivity, control over substitution More steps, longer synthesis time

Summary Table of Key Parameters

Parameter Typical Range/Value Notes
Solvent DMF, DMSO, acetonitrile Aprotic polar solvents preferred
Temperature 50–130 °C Optimized per step
Reaction time 3–12 hours Depending on scale and conditions
Base K2CO3, triethylamine Neutralizes acid byproducts
Yield 70–90% (stepwise) High yields with optimized conditions
Salt formation conditions Room temperature, HCl in EtOAc/MeOH Quantitative conversion to dihydrochloride salt

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride, and how can reaction conditions be systematically optimized?

  • Answer : The synthesis typically involves multi-step reactions, starting with benzoic acid derivatives (e.g., acyl chloride formation, bromination, esterification). Optimization requires testing solvents (e.g., acetonitrile, dichloromethane), reaction time (24–72 hours), and molar ratios of reagents (e.g., 1:1.2 for nucleophilic substitution). Systematic parameter screening via Design of Experiments (DoE) is recommended to maximize yield and purity . Post-synthesis, intermediates and final products should be characterized via IR, HNMR, and GC-MS to confirm structural integrity .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment (>95%). Nuclear magnetic resonance (HNMR) confirms substitution patterns on the piperazine and phenyl rings. Mass spectrometry (GC-MS) validates molecular weight, while melting point analysis ensures consistency with literature values. For salt forms (e.g., dihydrochloride), elemental analysis quantifies chloride content .

Q. How does the dihydrochloride salt form impact solubility and stability compared to the free base?

  • Answer : The hydrochloride salt enhances aqueous solubility due to ionic dissociation, making it preferable for in vitro assays. Stability studies (e.g., thermal gravimetric analysis, TGA) show improved thermal degradation resistance compared to the free base. Storage at −20°C under inert atmosphere (argon) minimizes hygroscopic degradation .

Advanced Research Questions

Q. How do structural modifications in the benzyloxy or phenyl groups influence the compound's receptor binding affinity?

  • Answer : Substituent position and electronic effects significantly alter activity. For example:

  • Benzyloxy group : Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce serotonin receptor affinity by 40% compared to unsubstituted analogs.
  • Piperazine ring : Methyl substitution at the 2-position increases selectivity for dopamine D2 receptors (Ki = 12 nM vs. 85 nM for unmodified analogs).
    Comparative SAR tables (e.g., IC50 values for analogs) are essential for rational design .

Q. How can computational modeling predict the interaction mechanisms between this compound and serotonin receptors?

  • Answer : Molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., 5-HT1A PDB: 7E2Z) identifies key interactions:

  • Hydrogen bonding between the piperazine nitrogen and Asp116.
  • π-π stacking of the benzyloxy group with Phe330.
    Free energy perturbation (FEP) calculations quantify binding energy changes (<±1.5 kcal/mol) upon structural modifications .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Answer : Contradictions often arise from assay variability (e.g., cell type, receptor isoform). Mitigation strategies include:

  • Standardized protocols : Use uniform cell lines (e.g., HEK293 for GPCR assays) and reference agonists (e.g., serotonin for 5-HT receptor studies).
  • Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., EC50 ranges: 10–50 nM for 5-HT1A).
    Discrepancies in cytotoxicity (e.g., IC50 = 5 μM vs. 20 μM) may reflect differences in metabolic activity (MTT vs. resazurin assays) .

Q. What are the critical parameters to consider when scaling up the synthesis from laboratory to pilot scale?

  • Answer : Key parameters include:

  • Heat dissipation : Use jacketed reactors to control exothermic reactions (e.g., bromination).
  • Solvent recovery : Distillation systems for dichloromethane (>90% recovery).
  • Purity thresholds : Implement inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) to monitor reaction progress .

Q. How can metabolic stability be assessed in preclinical studies?

  • Answer : Conduct liver microsome assays (human/rat) with LC-MS/MS quantification:

  • Half-life (t½) : >30 minutes indicates favorable stability.
  • CYP450 inhibition : Screen for CYP3A4/2D6 inhibition (IC50 >10 μM preferred).
    Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration (Pe >4.0 × 10⁻⁶ cm/s) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride
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1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride

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